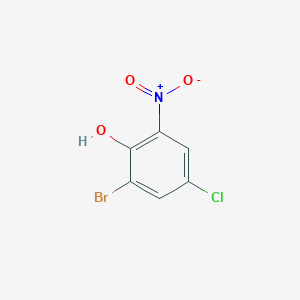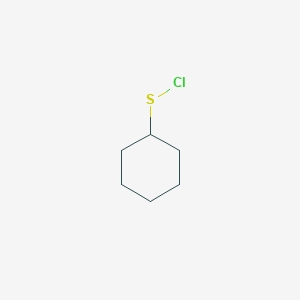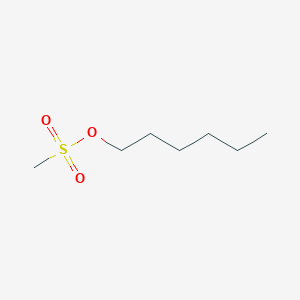
Hexyl méthanesulfonate
Vue d'ensemble
Description
Hexyl methanesulfonate is an organic compound with the molecular formula C7H16O3S. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol and ether. This compound is known for its chemical stability and thermal stability, making it suitable for use in various high-temperature applications .
Applications De Recherche Scientifique
Hexyl methanesulfonate has several applications in scientific research:
Chemistry:
- It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters and related compounds .
Biology:
- Hexyl methanesulfonate is used in biological studies to investigate its effects on cellular processes and its potential as a mutagenic agent .
Medicine:
- In pharmaceutical research, hexyl methanesulfonate is studied for its potential use as an anticancer agent due to its ability to cross the blood-brain barrier .
Industry:
Mécanisme D'action
Target of Action
Hexyl Methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, primarily DNA . The alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Mode of Action
The mode of action of Hexyl Methanesulfonate involves the fission of alkyl-oxygen bonds within the intracellular environment . This fission allows the compound to react with its targets, primarily DNA . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
It is known that methanesulfonates, including hexyl methanesulfonate, can result in the formation of alkyl sulfonates, which are considered as potential genotoxic impurities .
Pharmacokinetics
A quantitative gas chromatography (gc) method has been developed for the quantification of trace level hexyl methane sulfonate in dabigatran etexilate mesylate . This method could potentially be used to study the ADME properties of Hexyl Methanesulfonate.
Result of Action
The primary result of Hexyl Methanesulfonate’s action is the alkylation of DNA . This can lead to changes in DNA structure and function, potentially resulting in genotoxic effects .
Action Environment
The action of Hexyl Methanesulfonate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the compound’s action can be influenced by its concentration in the environment, as indicated by the development of a method for quantifying trace levels of Hexyl Methanesulfonate .
Analyse Biochimique
Cellular Effects
It is known that mesylate esters, like Hexyl Methanesulfonate, are potent mutagenic, carcinogenic, and teratogenic compounds
Molecular Mechanism
It is known that methanesulfonic acid, from which Hexyl Methanesulfonate is derived, is a non-oxidizing reagent exhibiting high chemical stability against redox reactions and hydrolysis
Temporal Effects in Laboratory Settings
A method has been developed for the quantification of trace level Hexyl Methanesulfonate in Dabigatran etexilate mesylate .
Méthodes De Préparation
Hexyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, hexyl methanesulfonate is produced by reacting methanesulfonic acid with hexanol in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Hexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions:
- Hexyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide and potassium hydroxide. The major product formed is hexanol .
Oxidation Reactions:
- Hexyl methanesulfonate can be oxidized to form hexyl methanesulfonate sulfone. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction Reactions:
- Reduction of hexyl methanesulfonate can lead to the formation of hexyl methanesulfonate sulfide. Common reducing agents for this reaction include lithium aluminum hydride and sodium borohydride .
Comparaison Avec Des Composés Similaires
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
- Butyl methanesulfonate
These compounds share similar chemical properties and reactivity but differ in their alkyl chain lengths, which can influence their solubility, volatility, and biological activity .
Propriétés
IUPAC Name |
hexyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIRDRHUUFRHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501076 | |
| Record name | Hexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-50-6 | |
| Record name | Hexyl mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl mesylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N367C6YQY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexyl Methanesulfonate interact with DNA and what are the downstream effects?
A1: Hexyl Methanesulfonate acts as an alkylating agent. It transfers its hexyl group to DNA bases, creating bulky adducts that distort the DNA helix structure. [, ] This alkylation disrupts DNA replication and repair mechanisms, ultimately leading to mutations and chromosomal aberrations. [, ] Studies using human lymphoblastoid cells have shown that Hexyl Methanesulfonate induces both "normally growing" (NG) and "slowly growing" (SG) TK mutants. NG mutants arise from point mutations, while SG mutants result from larger structural changes in the DNA, indicating clastogenic effects in addition to mutagenicity. []
Q2: Which DNA repair pathway is primarily involved in repairing Hexyl Methanesulfonate-induced DNA damage?
A2: Research indicates that Nucleotide Excision Repair (NER) is the primary pathway for repairing DNA damage caused by Hexyl Methanesulfonate. [] This is because NER is responsible for removing bulky adducts from DNA, which is the type of damage induced by Hexyl Methanesulfonate. The study demonstrated that α-amanitin, an inhibitor of NER, significantly reduced the DNA damage response to Hexyl Methanesulfonate, indicating NER's role in the repair process. []
- [1] Role of Nucleotide Excision Repair or Base Excision Repair in Movement of Various n-Alkylated Bases, Investigated by the Comet Assay:
Q3: How does the length of the alkyl chain in alkyl methanesulfonates affect their mutagenic and clastogenic potential?
A3: Studies using a series of n-alkyl methanesulfonates, including Hexyl Methanesulfonate, have revealed a structure-activity relationship. Compounds with shorter alkyl chains (less than four carbons) primarily induce point mutations (mutagenicity). In contrast, compounds with longer alkyl chains, like Hexyl Methanesulfonate (with a six-carbon chain), are capable of inducing both point mutations and larger chromosomal aberrations (clastogenicity). [] This suggests that the increased bulkiness of larger alkyl adducts contributes to more severe DNA damage.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
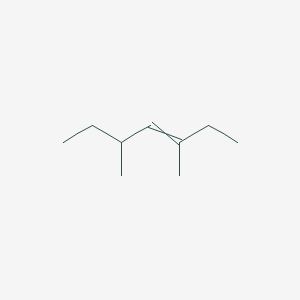
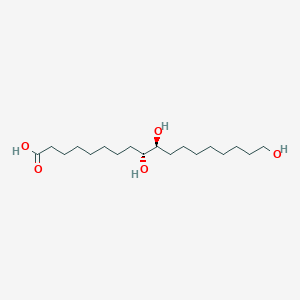


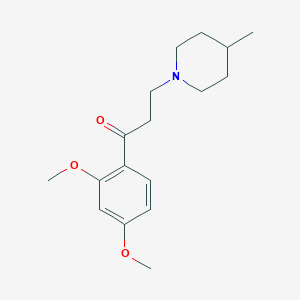
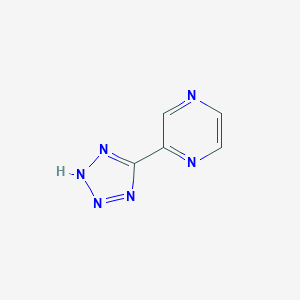
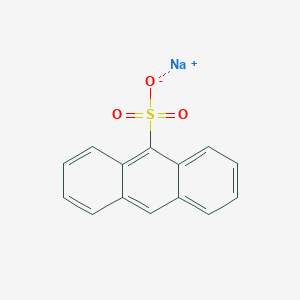
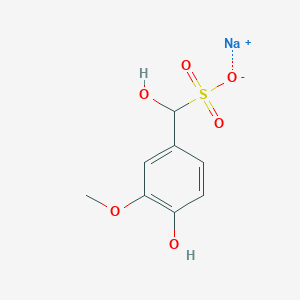
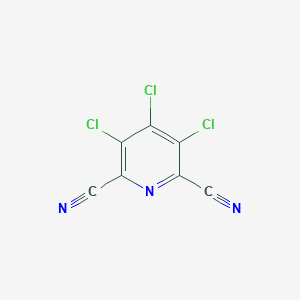
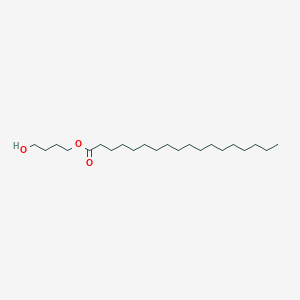
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
